molecular formula C9H19O4P B14309145 Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate CAS No. 118458-92-7

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate

Cat. No.: B14309145
CAS No.: 118458-92-7
M. Wt: 222.22 g/mol
InChI Key: JKMSDCYZHFMSIY-UHFFFAOYSA-N
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Description

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄P. This compound is characterized by the presence of a phosphonate group attached to a 2-methyl-3-oxobutan-2-yl moiety. It is widely used in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 2-methyl-3-oxobutan-2-yl chloride under controlled conditions yields the desired phosphonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-methyl-3-oxobutan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (methylthiomethyl)phosphonate
  • Diethyl (2-oxobutyl)phosphonate
  • Diethyl (1-cyanoethyl)phosphonate

Uniqueness

Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced resistance to hydrolysis and greater versatility in synthetic applications .

Properties

CAS No.

118458-92-7

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

3-diethoxyphosphoryl-3-methylbutan-2-one

InChI

InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)9(4,5)8(3)10/h6-7H2,1-5H3

InChI Key

JKMSDCYZHFMSIY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)C(=O)C)OCC

Origin of Product

United States

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